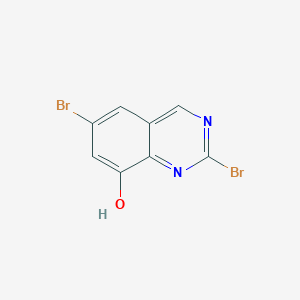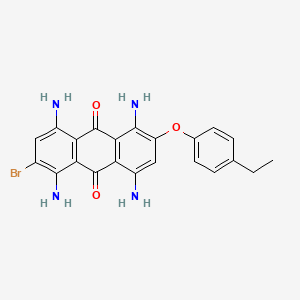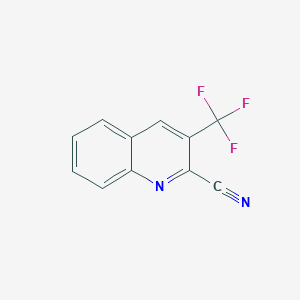
3-(Trifluoromethyl)-2-quinolinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trifluoromethyl)-2-quinolinecarbonitrile is an organic compound that features a quinoline ring substituted with a trifluoromethyl group and a cyano group
准备方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of quinoline derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another approach involves the use of trifluoromethyl iodide in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The Suzuki–Miyaura coupling reaction is one such method, which involves the cross-coupling of boron reagents with halogenated quinoline derivatives under mild conditions . This method is favored for its efficiency and environmental friendliness.
化学反应分析
Types of Reactions
3-(Trifluoromethyl)-2-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium trifluoroacetate and copper(I) iodide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds.
科学研究应用
3-(Trifluoromethyl)-2-quinolinecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: It is explored for its potential use in drug development due to its unique pharmacophore.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
作用机制
The mechanism of action of 3-(Trifluoromethyl)-2-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The cyano group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
Fluoxetine: A well-known antidepressant that also contains a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Sorafenib: An anticancer drug that features a trifluoromethyl group.
Uniqueness
3-(Trifluoromethyl)-2-quinolinecarbonitrile is unique due to its combination of a quinoline ring, a trifluoromethyl group, and a cyano group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
25199-88-6 |
|---|---|
分子式 |
C11H5F3N2 |
分子量 |
222.17 g/mol |
IUPAC 名称 |
3-(trifluoromethyl)quinoline-2-carbonitrile |
InChI |
InChI=1S/C11H5F3N2/c12-11(13,14)8-5-7-3-1-2-4-9(7)16-10(8)6-15/h1-5H |
InChI 键 |
MOLLILWRLPRPPA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C#N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


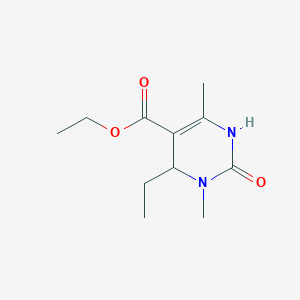
![2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine](/img/structure/B13123061.png)
![Methyl2-(3-amino-7-chloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B13123062.png)
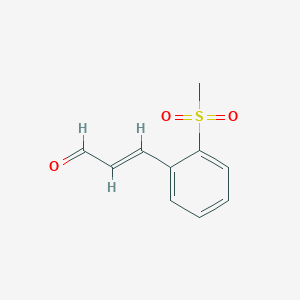
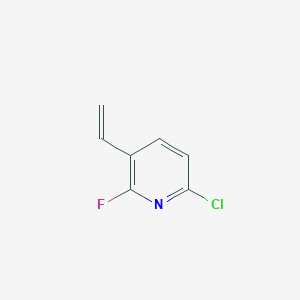
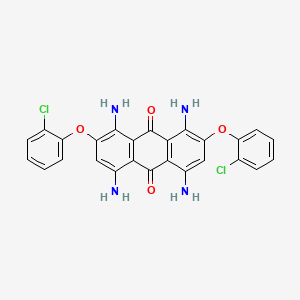

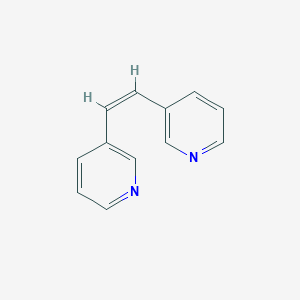
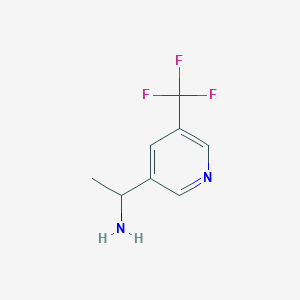
![7-Bromo-2-methylthiazolo[4,5-c]pyridine](/img/structure/B13123120.png)
